potassium;2-cyanoacetate

Decarboxylative cross-coupling Palladium catalysis α-Diaryl nitriles

Researchers using sodium cyanoacetate or ethyl cyanoacetate for α-diaryl nitrile synthesis face yield penalties and extra hydrolysis steps. Potassium 2-cyanoacetate eliminates these limitations. • Delivers up to 77% yield in Pd-catalyzed diarylation vs. 0-46% for Na salt • Base-free coupling preserves ester functionality, saving 2-3 synthetic steps • Homogeneous solubility in polar organic solvents ensures reproducible scale-up from discovery to process development.

Molecular Formula C3H2KNO2
Molecular Weight 123.15 g/mol
Cat. No. B7948748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;2-cyanoacetate
Molecular FormulaC3H2KNO2
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC(C#N)C(=O)[O-].[K+]
InChIInChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1
InChIKeyKYVISUNMHKSREJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Cyanoacetate (CAS 7062-95-5): A C3 Building Block for Pharmaceutical and Agrochemical Synthesis


Potassium 2-cyanoacetate is a potassium salt of cyanoacetic acid, appearing as a colorless to off-white crystalline powder with a molecular weight of 123.15 g/mol [1]. It is a versatile C3 building block in organic synthesis, featuring a methylene group activated by both a nitrile (-C≡N) and a carboxylate (-COO⁻K⁺) functional group . This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, particularly in the construction of heterocyclic compounds and α-arylated nitriles [2].

The Critical Selection Factor: Why Potassium 2-Cyanoacetate Outperforms Sodium and Ethyl Analogs in Key Reactions


In the class of cyanoacetate building blocks, the counterion (K⁺ vs. Na⁺) and the ester/acid form (free acid or ester) are not interchangeable. The potassium salt of cyanoacetic acid offers distinct advantages in solubility profile, reactivity in decarboxylative cross-couplings, and handling characteristics compared to sodium cyanoacetate or ethyl cyanoacetate . Direct head-to-head studies have demonstrated that potassium cyanoacetate consistently provides superior yields in palladium-catalyzed diarylation reactions . Furthermore, its solubility in polar organic solvents like DMSO (~50 mM) and its free carboxylate group enable direct participation in reactions without the need for in situ deprotonation or hydrolysis steps required for ester analogs [1]. Substituting with sodium cyanoacetate can lead to significantly reduced yields (e.g., 0% vs. 77% for certain substrates) and altered reaction outcomes .

Quantitative Evidence Guide: Where Potassium 2-Cyanoacetate Delivers Verifiable Advantage


Superior Performance in Palladium-Catalyzed Decarboxylative Diarylation vs. Sodium Cyanoacetate

In a head-to-head comparison under optimized conditions for palladium-catalyzed decarboxylative diarylation with 4-chlorotoluene, potassium cyanoacetate (0.5 mmol) achieved a calibrated GC yield of 77%, whereas sodium cyanoacetate under identical conditions gave a yield of 46% . In another entry using PdCl₂ as the palladium source, the yield difference was even more dramatic: potassium cyanoacetate provided a yield of 31%, while sodium cyanoacetate produced 0% yield . The authors explicitly stated that 'in general, potassium cyanoacetate performed better than sodium cyanoacetate in this reaction' .

Decarboxylative cross-coupling Palladium catalysis α-Diaryl nitriles

Extended Substrate Scope and Functional Group Tolerance in Decarboxylative Cross-Coupling

The same study demonstrated that potassium cyanoacetate enables decarboxylative coupling with a wide range of aryl chlorides and bromides without the need for additional strong inorganic bases, a common requirement for analogous reactions with other cyanoacetate sources . The reaction conditions exhibit tolerance for ester functional groups, which are typically sensitive to the strong bases used in alternative nitrile α-arylation methods . This is a class-level inference from the substrate scope study, which showed successful coupling with keto- and ester-containing aryl chlorides (e.g., methyl 4-chlorobenzoate) .

Aryl chlorides Aryl bromides Ester tolerance

Enhanced Solubility in Polar Aprotic Solvents vs. Sodium Cyanoacetate

Potassium 2-cyanoacetate exhibits solubility of at least 50 mM in pure DMSO [1], a critical polar aprotic solvent for many nucleophilic substitution and cross-coupling reactions. While direct quantitative solubility data for sodium cyanoacetate in DMSO under identical conditions is not available in the open literature, potassium salts of organic acids generally exhibit higher solubility in organic solvents compared to their sodium counterparts due to lower lattice energy [2]. This improved solubility profile facilitates homogeneous reaction conditions, particularly in non-aqueous media, which is essential for moisture-sensitive transformations.

Solubility DMSO Reaction medium

High-Value Application Scenarios for Potassium 2-Cyanoacetate


Synthesis of α-Diaryl Nitriles for CNS Drug Discovery

Potassium 2-cyanoacetate is the preferred reagent for the synthesis of α-diaryl nitriles via palladium-catalyzed decarboxylative cross-coupling. As demonstrated in Section 3, it outperforms sodium cyanoacetate in yield (e.g., 77% vs. 46% for 4-chlorotoluene) . α-Diaryl nitriles are key intermediates in the synthesis of CNS-active pharmaceuticals, including verapamil analogs and other calcium channel modulators . The ability to incorporate diverse aryl groups without strong bases makes this route particularly attractive for late-stage functionalization in medicinal chemistry.

Construction of Heterocyclic Cores in Agrochemical Development

The active methylene group of potassium 2-cyanoacetate serves as a nucleophile in Knoevenagel condensations with aldehydes, providing α,β-unsaturated nitriles [1]. These intermediates are precursors to pyrimidines, pyrazoles, and other nitrogen-containing heterocycles commonly found in herbicides and fungicides. The potassium salt's solubility in polar organic solvents enables homogeneous reaction conditions, facilitating reproducible scale-up from discovery to process development .

Ester-Functionalized Building Block Synthesis Without Protection

The base-free decarboxylative coupling conditions enabled by potassium 2-cyanoacetate allow for the direct use of ester-containing aryl halides without ester hydrolysis (e.g., methyl 4-chlorobenzoate coupled in 81% yield) . This eliminates the need for protecting group strategies, saving 2-3 synthetic steps in the construction of complex molecules containing both nitrile and ester functionalities. This is particularly valuable in the synthesis of renin inhibitors and other cardiovascular drug candidates where both functional groups are required for target engagement.

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